molecular formula C14H20ClN3O2S B2711723 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215776-17-2

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2711723
CAS No.: 1215776-17-2
M. Wt: 329.84
InChI Key: NFCQLVDPKPQOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O2S and its molecular weight is 329.84. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound that exhibits a complex structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group, a methoxybenzo[d]thiazole moiety, and an acetamide structure, contributing to its diverse biological activities. The molecular formula is C17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 397.9 g/mol .

PropertyValue
Molecular FormulaC17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S
Molecular Weight397.9 g/mol
CAS Number1216740-94-1

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, derivatives of benzothiazole, including compounds similar to this compound, showed promising anticancer activity with IC50 values in the low micromolar range .

Mechanism of Action:
The mechanism underlying its anticancer activity involves the activation of procaspase-3, leading to apoptosis in cancer cells. This was observed in studies using U937 (human lymphoma) and MCF-7 (breast cancer) cell lines, where compounds induced apoptosis through caspase activation .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In animal models, it exhibited anticonvulsant activity with ED50 values significantly lower than standard treatments like phenytoin and carbamazepine. This suggests potential utility in managing epilepsy and related disorders .

Case Studies

  • Anticancer Activity Study :
    • Objective : Evaluate the anticancer effects on U937 and MCF-7 cell lines.
    • Findings : Compounds exhibited IC50 values of 5.2 μM and 6.6 μM, indicating strong selective activity against cancer cells compared to normal cells .
  • Neurotoxicity Assessment :
    • Objective : Assess the neurotoxic profile using the rotarod test.
    • Findings : The compound demonstrated a favorable safety profile with minimal neurotoxic effects at effective doses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group and the thiazole moiety has been identified as critical for enhancing anticancer efficacy and selectivity .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S.ClH/c1-10(18)17(8-7-16(2)3)14-15-12-6-5-11(19-4)9-13(12)20-14;/h5-6,9H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCQLVDPKPQOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C)C)C1=NC2=C(S1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.